molecular formula C8H4Br2FN B6209174 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile CAS No. 2386310-82-1

3-bromo-2-(bromomethyl)-6-fluorobenzonitrile

Cat. No.: B6209174
CAS No.: 2386310-82-1
M. Wt: 292.9
InChI Key:
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Description

3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a fluorobenzonitrile derivative using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating nucleophilic attacks and subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

    2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol functional group.

    Ethyl-3-bromo-2-(bromomethyl)propionate: An ester derivative with similar bromomethyl groups.

Uniqueness

3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile involves the bromination of 2-(bromomethyl)-6-fluorobenzonitrile using bromine in the presence of a catalyst.", "Starting Materials": [ "2-(bromomethyl)-6-fluorobenzonitrile", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 2-(bromomethyl)-6-fluorobenzonitrile to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature (such as 50-60°C) and stir for a suitable time (such as 2-3 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (such as water or ethanol) to remove any impurities", "Dry the solid under vacuum to obtain 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile" ] }

CAS No.

2386310-82-1

Molecular Formula

C8H4Br2FN

Molecular Weight

292.9

Purity

95

Origin of Product

United States

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